牛红 K

描述

Oxonol Yellow K is an organic dye used in various applications, such as in the preparation of light-transmitting electrode laminates and color photographic films . It is also used in biochemical research .

Molecular Structure Analysis

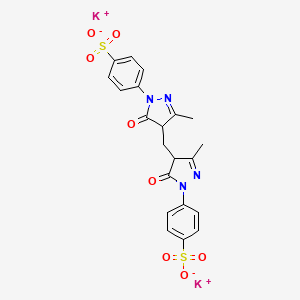

The molecular formula of Oxonol Yellow K is C21H18K2N4O8S2 . It is also known as 4,4’-Methylidynebis[1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt .科学研究应用

1. 细菌活力评估

牛红,特别是双-(1,3-二丁基巴比妥酸)三甲基甲叉牛红,已被评估其在评估细菌活力方面的适用性。它对杀死细胞的染色强度高于未经处理的细胞,跨越各种细菌菌株。该特性被用来评估大西洋鲑鱼弧菌对庆大霉素抗生素的敏感性 (Deere、Porter、Edwards 和 Pickup,1995 年)。

2. 与磷脂分散体的相互作用

牛红染料与超声处理的磷脂囊泡相互作用,其光谱类似于有机溶剂中的光谱,表明它们占据了疏水膜区域。它们对囊泡的亲和力受其结构、囊泡组成和介质的离子强度影响。这种行为对理解染料与天然膜的相互作用具有意义 (Bashford、Chance、Smith 和 Yoshida,1979 年)。

3. 膜电位的监测

在光合细菌中,牛红染料对光诱导的膜电位变化做出反应。这些染料在中性 pH 值下为阴离子,会根据电位变化分布在膜上。这一特性使其能够用作能量传递膜中膜电位的指示剂,尽管在时间尺度上有一些限制 (Bashford、Chance 和 Prince,1979 年)。

4. 膜电位探针的校准

牛红 VI 已被研究其在与类胡萝卜素一起定量测量生物膜中的跨膜电位方面的潜在用途。这项研究有助于理解这些探针与用于校准探针响应的离子载体复合离子之间的相互作用 (Krab、Hotting、Walraven、Scholts 和 Kraayenhof,1986 年)。

5. 染料与脂质囊泡相互作用的动力学

牛红 V 和 VI 与脂质囊泡相互作用的研究揭示了混合后荧光呈双相增加,表明染料快速结合到脂质膜上,然后缓慢扩散穿过膜。这在测量膜电位瞬变方面有应用,特别是在理解 Na、K-ATP 酶等膜蛋白的功能方面 (Clarke 和 Apell,1989 年)。

作用机制

Target of Action

Oxonol Yellow K, also known as 4,4’-Methylidynebis [1- (4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt, primarily targets the large-conductance calcium-activated potassium (BK) channels . These channels play crucial roles as key molecules in the negative feedback mechanism regulating membrane excitability and cellular calcium in various cell types .

Mode of Action

Oxonol Yellow K acts as a potent activator of BK channels . It significantly increases whole-cell BK channel currents in cells expressing rat BK channel alpha and beta1 subunits .

Biochemical Pathways

The activation of BK channels by Oxonol Yellow K affects the calcium signaling pathway. The BK channels are activated by both the increase of intracellular calcium concentration and membrane depolarization . Therefore, Oxonol Yellow K, by activating these channels, can influence the calcium signaling pathway and its downstream effects.

Result of Action

The activation of BK channels by Oxonol Yellow K can lead to a decrease in membrane excitability and a regulation of cellular calcium . This can have various molecular and cellular effects, depending on the specific cell type and physiological context.

安全和危害

未来方向

属性

IUPAC Name |

dipotassium;4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]methyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O8S2.2K/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;;/h3-10,18-19H,11H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSOUAYCZWVZIJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18K2N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxonol Yellow K | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetic acid](/img/structure/B1482140.png)

![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482143.png)

![1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482145.png)

![1-(prop-2-yn-1-yl)-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482146.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482147.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482148.png)

![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482150.png)

![2-Ethyl-5-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482152.png)

![5-(Piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482153.png)

![7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482156.png)

![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482160.png)

![7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482161.png)

![(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482163.png)